molecular formula C9H9BrN2 B1520043 7-Bromo-1,3-dimethyl-1H-indazole CAS No. 1159511-84-8

7-Bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1520043
CAS No.: 1159511-84-8
M. Wt: 225.08 g/mol
InChI Key: ITJITARZCHQKQK-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1159511-84-8 . It has a linear formula of C9H9BRN2 and a molecular weight of 225.09 . It is an off-white solid .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,1-2H3 .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 310.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Nitric Oxide Synthase Inhibition

One significant area of research involves the inhibition of nitric oxide synthase (NOS). For instance, derivatives of indazole, such as 7-Nitro indazole and its substituted forms, have been investigated for their inhibitory effects on NOS enzyme activity across different tissue sources, including rat cerebellum, bovine endothelial cells, and lung tissues from endotoxin-pretreated rats. These studies suggest that certain indazole derivatives may serve as valuable tools for exploring the biological roles of nitric oxide (NO) (Bland-Ward & Moore, 1995).

Synthesis and Scalability

Research has also focused on the efficient and scalable synthesis of indazole derivatives. For example, the development of chemical approaches to 3,5,7-trisubstituted 1H-indazoles highlights their potential as potent IKK2 inhibitors, indicating the relevance of these compounds in therapeutic applications. This synthesis process is noted for its scalability and efficiency, facilitating the production of these compounds for further biological testing (Lin et al., 2008).

α-Glucosidase Inhibition and Antioxidant Activity

Another area of interest is the evaluation of indazole derivatives for their inhibitory effects against α-glucosidase and their antioxidant potential. Some compounds have shown significant inhibitory activity and antioxidant properties, suggesting their potential use in managing conditions like diabetes and oxidative stress-related diseases (Mphahlele et al., 2020).

Activation of Nitric Oxide Receptor

Indazole derivatives have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. This activity suggests their potential in modulating NO signaling pathways, with implications for cardiovascular health and disease treatment strategies (Selwood et al., 2001).

Mechanism of Action

While the specific mechanism of action for 7-Bromo-1,3-dimethyl-1H-indazole is not mentioned in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Safety and Hazards

The safety information for 7-Bromo-1,3-dimethyl-1H-indazole includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, and H320 .

Future Directions

Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Properties

IUPAC Name

7-bromo-1,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)12(2)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJITARZCHQKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301096
Record name 7-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-84-8
Record name 7-Bromo-1,3-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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